3-Methylpentyl hexanoate

Physicochemical Properties Volatility Control Flavor Chemistry

3-Methylpentyl hexanoate is a branched-chain fatty acid ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. It is chemically identified as the hexanoic acid ester of 3-methyl-1-pentanol and is also synonymously referenced as 3-ethylbutyl hexanoate.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 84254-86-4
Cat. No. B12644068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentyl hexanoate
CAS84254-86-4
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC(C)CC
InChIInChI=1S/C12H24O2/c1-4-6-7-8-12(13)14-10-9-11(3)5-2/h11H,4-10H2,1-3H3
InChIKeySAMSOMFUNDLFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpentyl Hexanoate (CAS 84254-86-4): Baseline Identity and Procurement Context


3-Methylpentyl hexanoate is a branched-chain fatty acid ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol [1]. It is chemically identified as the hexanoic acid ester of 3-methyl-1-pentanol and is also synonymously referenced as 3-ethylbutyl hexanoate [2]. This compound belongs to the broader class of short-chain hexanoate esters commonly utilized as flavor and fragrance ingredients, yet its specific physicochemical and regulatory profile necessitates a discrete evaluation for scientific selection and procurement.

3-Methylpentyl Hexanoate Procurement: Why Analogue Substitution Is a Quantitative Risk


In-class substitution of hexanoate esters (e.g., simply switching to isoamyl hexanoate or hexyl hexanoate) is not a viable scientific procurement strategy for 3-methylpentyl hexanoate. This compound is not a direct functional drop-in for its more common linear or iso-branched analogues due to documented physicochemical divergence and a critically different regulatory status. The Good Scents Company explicitly categorizes it as 'information only, not used for fragrances or flavors' [1], and it has no JECFA food flavoring approval [2]. In contrast, analogues like isoamyl hexanoate possess FEMA GRAS status. This regulatory cliff, combined with quantifiable differences in boiling point, flash point, and chromatographic retention index, means that procuring a generic ester risks regulatory non-compliance and significant analytical or processing failure. The evidence below quantifies this differentiation.

Quantitative Evidence for 3-Methylpentyl Hexanoate Differentiation from Analogues


Elevated Boiling Point Relative to Isoamyl Hexanoate

3-Methylpentyl hexanoate has a boiling point 9.9°C higher than the closely related flavor ester isoamyl hexanoate. This difference impacts volatility profile and headspace concentration in formulations [1].

Physicochemical Properties Volatility Control Flavor Chemistry

Superior Flash Point Safety Margin Compared to Isoamyl Hexanoate

3-Methylpentyl hexanoate exhibits a closed-cup flash point of 94 °C, which is 11 °C higher than that of isoamyl hexanoate. This provides a larger margin of safety for handling and manufacturing processes involving heat or potential ignition sources [1].

Process Safety Flammability Industrial Formulation

Longer Gas Chromatographic Retention Index for Improved Analytical Resolution

3-Methylpentyl hexanoate has a Kovats retention index (RI) of 1459 on a non-polar column, which is significantly higher than the ~1446 reported for isoamyl hexanoate. This 13-unit difference enables clear chromatographic separation of the two otherwise similar esters in complex mixtures [1].

Analytical Chemistry GC-MS Natural Product Identification

Critically Different Regulatory Clearance for Food-Grade Applications

3-Methylpentyl hexanoate is explicitly classified as 'information only, not used for fragrances or flavors' and has no JECFA food flavoring approval [1][2]. In contrast, isoamyl hexanoate is approved as FEMA 3354 and is widely used in food flavoring. This is a binary, non-negotiable differentiator for procurement decisions involving human consumption.

Regulatory Compliance Food Safety Flavor Ingredient Procurement

Evidence-Based Application Scenarios for 3-Methylpentyl Hexanoate


Non-Food Industrial Odorant or Process Intermediate

Leverage the compound's higher thermal stability (flash point 94 °C) and its explicit regulatory exclusion from food use to develop industrial odorants, chemical intermediates, or non-contact process aids where food-grade GRAS status is not required. This differentiator directly follows from the binary regulatory evidence and elevated flash point data. [1]

GC-MS Reference Standard for Branched Ester Identification

Use 3-methylpentyl hexanoate as a reference standard with a confirmed Kovats RI of 1459 to achieve reliable chromatographic separation of branched hexanoate esters in complex mixtures, as demonstrated by its quantitative RI offset from isoamyl hexanoate (Δ13 units). This enables more accurate identification in natural product research and food chemistry studies. [2]

Structure-Odor Relationship Research on Branching Effects

The quantifiable boiling point difference (+9.9 °C) and retention index shift relative to its straight-chain isomer isoamyl hexanoate provide a precise experimental model for investigating the impact of methyl branching at the 3-position on ester volatility, mass transfer, and olfactory thresholds. This supports academic and industrial flavor chemistry research.

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